molecular formula C15H20N2O3 B6497460 4-(4-ethoxybenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952857-44-2

4-(4-ethoxybenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B6497460
CAS RN: 952857-44-2
M. Wt: 276.33 g/mol
InChI Key: QHGYHIWXKURZNS-UHFFFAOYSA-N
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Description

“4-Ethoxybenzoyl chloride” is a chemical compound with the molecular formula C9H9ClO2 . It’s an amber-colored crystalline solid with a melting point of 22°C to 25°C . It’s used in chemical synthesis studies .


Synthesis Analysis

While specific synthesis methods for “4-(4-ethoxybenzoyl)-3,3-dimethylpiperazin-2-one” were not found, “4-Ethoxybenzoyl chloride” may be used in chemical synthesis . For instance, it can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Molecular Structure Analysis

The molecular structure of “4-Ethoxybenzoyl chloride” is available on various chemical databases . The average molecular weight is 184.620 Da .


Chemical Reactions Analysis

“4-Ethoxybenzoyl chloride” reacts exothermically with bases, including amines . It’s incompatible with water, strong oxidizing agents, and alcohols . Sealed containers held at room temperature may explode due to slow decomposition that builds up pressure .


Physical And Chemical Properties Analysis

“4-Ethoxybenzoyl chloride” is a liquid at 20°C with a density of 1.260 g/mL . It has a boiling point of 262-263°C and a refractive index of 1.581 .

Safety and Hazards

“4-Ethoxybenzoyl chloride” is corrosive and causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water, releasing toxic gas .

properties

IUPAC Name

4-(4-ethoxybenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGYHIWXKURZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxybenzoyl)-3,3-dimethylpiperazin-2-one

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